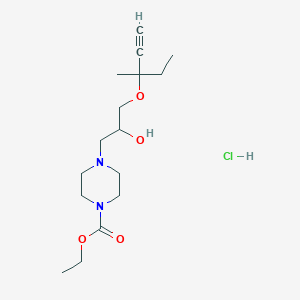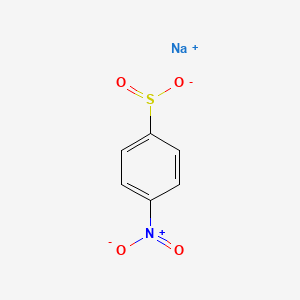![molecular formula C13H17ClN2O2 B2854714 N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide CAS No. 519041-85-1](/img/structure/B2854714.png)
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide (abbreviated as NAC) is a molecule that has been used in a variety of scientific research applications. It is a small molecule, consisting of a nitrogen-containing ring and an acetamide group. NAC is used mainly for its ability to modify enzymes and proteins and to act as a substrate for certain enzymes. It is also used to study the biochemical and physiological effects of certain compounds and drugs.
Scientific Research Applications
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of certain compounds and drugs. It has also been used to modify enzymes and proteins, and to study the mechanisms of action of certain drugs. In addition, it has been used to study the structure and activity of certain proteins, and to study the mechanisms of drug resistance.
Mechanism of Action
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide is capable of modifying enzymes and proteins, and this is due to its ability to form covalent bonds with certain amino acids. Specifically, this compound is capable of forming covalent bonds with cysteine and methionine residues on proteins, and this allows it to modify the activity of the protein. In addition, this compound can also act as a substrate for certain enzymes, and this allows it to modify the activity of these enzymes.
Biochemical and Physiological Effects
This compound has been studied for its ability to modify enzymes and proteins, as well as its ability to act as a substrate for certain enzymes. It has been found to be capable of modulating the activity of certain enzymes, such as kinases, phosphatases, and proteases. In addition, this compound has been found to be capable of modulating the activity of certain proteins, such as transcription factors, and this can lead to changes in gene expression. Finally, this compound has been found to be capable of modulating the activity of certain hormones and neurotransmitters, and this can lead to changes in physiological processes.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with in the laboratory. It is also relatively stable, and can be stored for long periods of time without degradation. In addition, this compound is relatively inexpensive, and can be easily obtained from chemical suppliers. However, this compound is also limited in its use in laboratory experiments, as it is only capable of modifying certain enzymes and proteins, and cannot be used to study the effects of drugs on the entire organism.
Future Directions
For research on N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide include further study of its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore the use of this compound as a drug delivery system, as well as its potential use in drug development. Finally, further research could be done to explore the use of this compound in combination with other compounds and drugs, in order to further enhance its effects.
Synthesis Methods
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide can be synthesized from the reaction between acetic anhydride and 2-chloroacetamide. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction produces a mixture of this compound and 2-chloroacetamide, which can be separated by column chromatography.
properties
IUPAC Name |
N-[(3-acetamido-2,4-dimethylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8-4-5-11(7-15-12(18)6-14)9(2)13(8)16-10(3)17/h4-5H,6-7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNDWBQXWXSLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)CCl)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)

![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)


![Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2854642.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854646.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2854647.png)


![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2854653.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2854654.png)